
FC1=C(Cnc(C(CC)(C)C)=O)C=CC=C1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FC1=C(Cnc(C(CC)(C)C)=O)C=CC=C1 is a chemical compound with potential applications in scientific research. This compound is known for its unique properties that make it suitable for various experiments in the field of biochemistry and pharmacology. In
Mechanism of Action
The mechanism of action of FC1=C(Cnc(C(CC)(C)C)=O)C=CC=C1 is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins that play a crucial role in the development and progression of various diseases. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
FC1=C(Cnc(C(CC)(C)C)=O)C=CC=C1 has been shown to have various biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune response. It has also been shown to reduce inflammation and oxidative stress, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using FC1=C(Cnc(C(CC)(C)C)=O)C=CC=C1 in lab experiments is its unique properties, which make it suitable for various biochemical and pharmacological assays. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for research on FC1=C(Cnc(C(CC)(C)C)=O)C=CC=C1. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Another direction is to study its mechanism of action and identify its molecular targets. Additionally, further research is needed to optimize its synthesis method and develop more cost-effective production methods.
Synthesis Methods
The synthesis method of FC1=C(Cnc(C(CC)(C)C)=O)C=CC=C1 involves the reaction of 4-bromo-2-fluoroaniline with tert-butyl isocyanide, followed by the addition of trimethylsilylacetylene and palladium catalyst. The reaction mixture is then subjected to various purification techniques, including column chromatography and recrystallization, to obtain the final product.
Scientific Research Applications
FC1=C(Cnc(C(CC)(C)C)=O)C=CC=C1 has potential applications in scientific research, particularly in the field of pharmacology. This compound can be used to study the mechanism of action of various drugs and their effects on the human body. It can also be used to develop new drugs and therapies for various diseases, including cancer, diabetes, and neurological disorders.
properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2,2-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-4-13(2,3)12(16)15-9-10-7-5-6-8-11(10)14/h5-8H,4,9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJRCHHZMYZEDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)NCC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluorophenyl)methyl]-2,2-dimethylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2796012.png)
![N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)-1-prop-2-enoylpyrrolidin-3-yl]acetamide](/img/structure/B2796014.png)
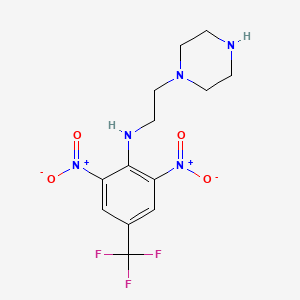
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2796018.png)
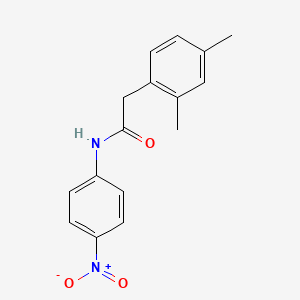
![2-Chloro-1-[(1S,4S)-5-phenyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone](/img/structure/B2796021.png)
![N-(3,4-difluorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2796023.png)
![[5-(3,4-Dimethoxyphenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B2796025.png)
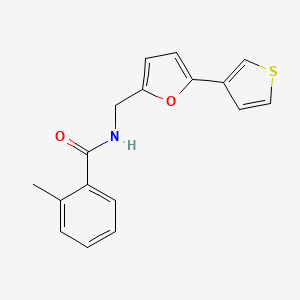

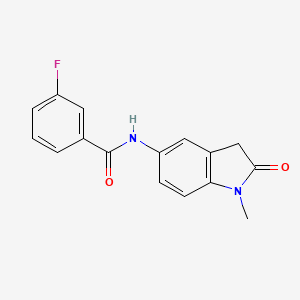

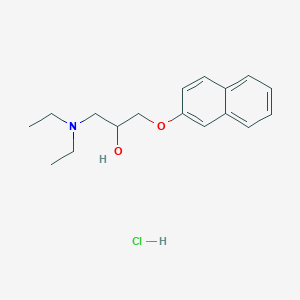
![5-[2-(3,4-Dimethylanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2796034.png)